Differentiation from Positional Isomer 2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 923441-07-0)
The target compound and its positional isomer (CAS 923441-07-0) share a C20H20N2O3S formula and molecular weight (368.45 g/mol) but differ critically in the placement of the ethoxy and methoxy substituents on the thiazole core versus the acetamide tail [1]. This structural isomerism leads to a differential hydrogen bonding landscape. The target presents a 4-ethoxyphenyl group directly on the thiazole, a privileged motif for antimitotic activity, while the isomer places it on the flexible acetamide chain [2]. This rigid vs. flexible presentation of the ethoxyphenyl group is predicted to result in a higher entropic penalty upon target binding for the isomer, favoring the target compound for assays requiring a pre-organized conformation.
| Evidence Dimension | Structural Presentation of the 4-Ethoxyphenyl Group |
|---|---|
| Target Compound Data | 4-ethoxyphenyl group is directly attached to the rigid thiazole C4 position. |
| Comparator Or Baseline | CAS 923441-07-0 (Positional Isomer): 4-ethoxyphenyl group is appended to the flexible acetamide tail. |
| Quantified Difference | Qualitative: Rigid (target) vs. Flexible (isomer) presentation; predicted lower binding entropy for target. |
| Conditions | In silico conformational analysis based on IUPAC names and SMILES structures. |
Why This Matters
A rigid, pre-organized pharmacophore is often preferred for target-based screening to reduce the entropic penalty of binding, making the target a superior choice for assays where inhibitor binding kinetics are critical.
- [1] Shanghai ChemLin. Chemical Database Entry for CAS 923441-07-0 and CAS 923415-27-4. View Source
- [2] Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2015). Synthesis and biological evaluation of diarylthiazole derivatives as antimitotic and antivascular agents with potent antitumor activity. Journal of Medicinal Chemistry, 58(13), 5381–5394. This study identifies 4-ethoxyphenyl on the thiazole core as a key pharmacophoric element for antimitotic activity. View Source
